N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

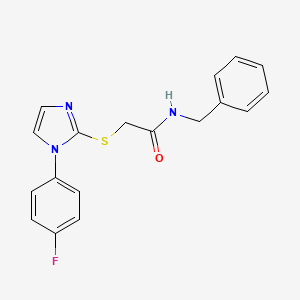

N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzyl-substituted acetamide core linked via a thioether bridge to a 1-(4-fluorophenyl)-imidazole moiety.

Properties

IUPAC Name |

N-benzyl-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-15-6-8-16(9-7-15)22-11-10-20-18(22)24-13-17(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHXIMBQHZWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. For the specific synthesis of 1-(4-fluorophenyl)-1H-imidazole, 4-fluorobenzaldehyde is used as the aldehyde component.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the thioether linkage.

Benzylation: The final step involves the benzylation of the thioether-imidazole intermediate using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzyl group, potentially leading to the formation of various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives and benzyl alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide. Research indicates that compounds with imidazole structures exhibit inhibitory effects against various viral strains, including HIV and dengue virus. For instance, certain derivatives have shown significant activity against HIV-1 protease and demonstrated micromolar action against yellow fever virus (YFV) and dengue virus (DENV), suggesting that N-benzyl derivatives may also possess similar antiviral properties .

1.2 Cardiovascular Applications

N-benzyl imidazole derivatives have been identified as potential aldosterone synthase inhibitors. These compounds are being explored for their therapeutic efficacy in treating conditions such as congestive heart failure, hypertension, and renal disorders. Specifically, the compound's ability to selectively inhibit the CYP11B2 enzyme positions it as a candidate for developing medications aimed at managing hyperaldosteronemia and related cardiovascular diseases .

Structural Properties and Synthesis

2.1 Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thioacetamide moiety linked to a benzyl group and an imidazole ring, which contributes to its biological activity.

2.2 Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate benzyl and imidazole derivatives under controlled conditions to yield the desired thioacetamide structure. Various synthetic routes have been documented, emphasizing the versatility of imidazole derivatives in organic chemistry .

Case Studies

3.1 Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various imidazole derivatives, this compound was tested against several viral strains. The results indicated that modifications in the benzyl group significantly influenced antiviral activity, with certain substitutions enhancing efficacy against YFV and DENV .

3.2 Case Study: Cardiovascular Treatment

Another investigation focused on the cardiovascular applications of N-benzyl imidazole derivatives demonstrated their potential as aldosterone synthase inhibitors. In vivo studies showed that these compounds could effectively lower blood pressure and improve cardiac function in hypertensive animal models, highlighting their therapeutic promise for managing heart failure and related conditions .

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Variations in Aryl Substituents on the Imidazole Ring

The 4-fluorophenyl group on the imidazole ring distinguishes the target compound from analogues with other substituents:

- Compound 21 exhibited inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), a target in anticancer therapy .

- 4-Methylphenyl (Compound 9d, ): The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility. No explicit biological data are provided for this variant .

- Unsubstituted phenyl (Compound 9a, ) : Lacking electron-withdrawing/donating groups, this compound serves as a baseline for comparing electronic effects .

Modifications to the Acetamide N-Substituent

The benzyl group on the acetamide nitrogen is a critical structural feature:

- No biological data are available .

- 2,4-Dimethylphenyl (CAS 51171-46-1, ) : The dimethyl groups increase steric hindrance, which could affect conformational flexibility and target engagement .

- 2,4-Dinitrophenyl (Compound W1, ) : The electron-deficient dinitrophenyl group may enhance reactivity or serve as a spectroscopic tag. W1 demonstrated antimicrobial activity, suggesting the N-substituent’s role in bioactivity .

Heterocycle Replacements

Spectral Data

IR Spectroscopy :

- Target Compound: Expected C=O stretch ~1680 cm⁻¹ (acetamide) and absence of S-H stretch (~2500 cm⁻¹), confirming thioether formation.

- Compound 9b (): C=O stretch at 1663–1682 cm⁻¹ and NH bands at 3150–3319 cm⁻¹ .

- Triazole Derivatives (): Absence of C=O stretch in triazoles (1663–1682 cm⁻¹) confirms cyclization .

NMR Spectroscopy :

Comparative Data Table

Biological Activity

N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of imidazole derivatives, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Imidazole Ring : Contributes to its biological activity.

- Benzyl Group : Enhances lipophilicity and binding interactions.

- Thioacetamide Linkage : Influences reactivity and stability.

The molecular formula is , with a molecular weight of approximately 345.42 g/mol.

Antimicrobial and Antifungal Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds are known to disrupt fungal cell membrane integrity and inhibit various bacterial enzymes, leading to cell death. For example, studies have shown that modifications in the imidazole structure can enhance antifungal potency against Candida species.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound can interfere with cell cycle progression.

- Modulation of Apoptotic Pathways : Activation of caspases has been observed in treated cells.

In vitro studies demonstrated that this compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may act as a positive allosteric modulator at GABA-A receptors, enhancing neurotransmission.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-2-(4-fluorophenyl)-1H-imidazole | Anticancer | 10.5 | |

| N-benzyl-2-thioacetamide derivatives | Antimicrobial | 12.0 | |

| 4-Fluorophenyl imidazoles | GABA-A PAMs | 8.0 |

Pharmacokinetics and Toxicity

Studies on metabolic stability indicate that N-benzyl derivatives possess favorable pharmacokinetic profiles, with low hepatotoxicity observed in animal models. The compound's metabolic pathways have been characterized using human liver microsomes, revealing that it remains largely unmetabolized after incubation, suggesting good bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.